4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
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Overview
Description
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenylmethyl group and a methylpyrimidine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Fluorophenylmethyl Group: The piperazine ring is then substituted with a 2-fluorophenylmethyl group using appropriate reagents and conditions.
Attachment of the Methylpyrimidine Moiety: The final step involves the attachment of the methylpyrimidine moiety to the substituted piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Substitution Reagents: Various halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of nucleoside uptake without affecting Km . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2-Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also inhibits ENTs but with different selectivity.
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA6): Another compound with neuroprotective and anti-inflammatory properties.
Uniqueness
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structure, which allows it to selectively inhibit ENTs and exhibit neuroprotective and anti-inflammatory effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19FN4 |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H19FN4/c1-13-10-18-12-19-16(13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
BBJBJLIVZPMQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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